4-Bromo-2-(trifluoromethyl)pyridine hydrochloride
Description
Properties
CAS No. |
1186195-53-8 |
|---|---|
Molecular Formula |
C6H4BrClF3N |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H |
InChI Key |
MGRXFENGOIPIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Nitro-Substituted Intermediates
A widely adopted strategy involves bromination of nitro-substituted pyridines, leveraging nitro groups as directing agents. This method enables regioselective bromination at the 4-position of 2-(trifluoromethyl)pyridine derivatives.
Stepwise Process:
-
Synthesis of 2-(Trifluoromethyl)-4-Nitropyridine
-
Building Blocks : Trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) undergo cyclocondensation with cyanoacetamide or similar reagents to form nitro-substituted pyridines.
-
Example : Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide cyclize in the presence of KOH to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which is then nitrated.
-
-
Reduction of Nitro to Amine
-
Diazotization and Bromination
-
Diazotization : The amine is treated with HBr and NaNO₂ at −5°C to form a diazonium salt.
-
Bromination : The diazonium salt is decomposed in acidic conditions (e.g., 48% HBr) to introduce bromine at the 4-position.
-
Conditions :
Reagent/Step Temperature Time Yield HBr (48%) −5°C 30–35 min 95% NaNO₂ (40% aq) 0°C 1–1.1 h – NaOH (50% aq) 20°C 2 h – -
Extraction : Ethyl acetate is used to isolate the brominated product.
-
-
Salt Formation
-
Protonation : 4-Bromo-2-(trifluoromethyl)pyridine is treated with HCl to form the hydrochloride salt.
-
Direct Bromination via Electrophilic Aromatic Substitution
For substrates lacking directing groups, bromination requires catalysts or harsh conditions. While less common for pyridines, this approach may utilize vapor-phase reactions or radical initiators.
Key Challenges:
-
Deactivation of Pyridine : Electron-withdrawing groups (e.g., CF₃) deactivate the ring, reducing electrophilic reactivity.
-
Regioselectivity : Bromine prefers meta positions relative to CF₃, necessitating precise control.
Example Protocol:
Cyclocondensation with Trifluoromethyl Building Blocks
This method constructs the pyridine ring with pre-installed substituents, avoiding post-synthesis modifications.
Steps:
-
Building Block Synthesis : Ethyl 4,4,4-trifluoroacetoacetate reacts with cyanoacetamide in KOH to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
-
Chlorination : POCl₃ converts hydroxyl groups to chlorides, enabling further substitution.
-
Bromination : Chloride-to-bromide exchange using PBr₃ or HBr.
Advantages:
-
One-Pot Scalability : Suitable for industrial production.
-
High Purity : Minimal by-products due to controlled cyclization.
Limitations:
-
Complexity : Requires precise stoichiometry to avoid over-bromination.
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield | Scalability | Regioselectivity |
|---|---|---|---|---|
| Nitro Bromination | HBr, NaNO₂, −5°C | 95% | High | Excellent |
| Direct EAS | Br₂, FeBr₃, >300°C | <50% | Low | Poor |
| Cyclocondensation | POCl₃, PBr₃ | 70–80% | Moderate | Good |
Industrial-Scale Optimization
To enhance efficiency, the nitro bromination route is preferred due to high yields and compatibility with continuous processes.
Process Intensification
Purification
-
Crystallization : Ethyl acetate/heptane systems isolate the hydrochloride salt with >99% purity.
-
Chromatography : Reserved for high-value intermediates to remove trace impurities.
Case Study: Synthesis of Analogous Compounds
The nitro bromination method is validated in the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine:
-
Step 1 : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine to form a malonate ester.
-
Step 2 : Decarboxylation yields 2-methyl-3-(trifluoromethyl)-5-nitropyridine.
-
Step 3 : Bromination (HBr, NaNO₂) replaces the nitro group with bromine.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Electronic Effects :
- The -CF₃ group at the 2-position in the target compound strongly deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to analogs with -Cl or -OCH₃ .
- Positional isomers (e.g., -CF₃ at 3 vs. 2) significantly alter regioselectivity in coupling reactions. For instance, Suzuki-Miyaura couplings occur preferentially at the 4-bromo position in the target compound, while analogs with -CF₃ at 3 may exhibit competing reactivity at other positions .
Solubility and Salt Forms: Hydrochloride salts (e.g., target compound and 4-Bromo-3-methoxypyridine hydrochloride ) improve aqueous solubility, critical for biological applications. Non-salt forms (e.g., 4-Bromo-3-(trifluoromethyl)pyridine) are more lipophilic, favoring use in organic synthesis .
Pharmaceutical Intermediates: Bromopyridines with -CF₃ groups are intermediates in kinase inhibitors. For example, 4-Bromo-2-(trifluoromethyl)pyridine HCl may serve as a precursor for antitumor agents .
Synthetic Challenges :
- Multi-substituted analogs (e.g., 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine ) require sequential halogenation and functionalization steps, increasing complexity compared to the target compound.
Biological Activity
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is , with a molecular weight of 225.99 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The unique combination of bromine and trifluoromethyl groups imparts distinctive chemical properties, making it valuable in various scientific applications. Synthesis methods for this compound often involve nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Biological Activities
1. Antimicrobial Properties:
Research indicates that derivatives of 4-Bromo-2-(trifluoromethyl)pyridine exhibit significant antimicrobial activity. For instance, compounds containing the trifluoromethyl group have shown selectivity against Chlamydia trachomatis, a common sexually transmitted bacterium. These compounds halted the growth of the pathogen without affecting host cell viability, indicating their potential as selective antichlamydial agents .
2. Inhibition of Enzymatic Activity:
The compound has been studied for its ability to inhibit specific enzymes, particularly p38α MAP kinase. Variants of this compound have demonstrated improved inhibitory activity compared to parent compounds, suggesting that structural modifications can enhance biological efficacy . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.
The mechanism by which 4-Bromo-2-(trifluoromethyl)pyridine exerts its biological effects involves several pathways:
- Interaction with Enzymes: The compound interacts with specific molecular targets, such as kinases, which play critical roles in cellular signaling pathways.
- Selectivity for Pathogens: The presence of electron-withdrawing groups like trifluoromethyl enhances selectivity for pathogenic organisms over mammalian cells, minimizing toxicity .
Table 1: Summary of Biological Activities
Case Study: Antichlamydial Activity
A study demonstrated that a derivative of 4-Bromo-2-(trifluoromethyl)pyridine showed an IC50 value of 5.2 μg/mL against Chlamydia trachomatis. The compound reduced chlamydial infection rates while maintaining low toxicity levels in mammalian cells, highlighting its potential as a therapeutic agent against chlamydial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-(trifluoromethyl)pyridine hydrochloride, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives or cross-coupling reactions. For example, bromination of 2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield the desired product. Subsequent purification via recrystallization or column chromatography is required. Validation involves 1H/13C NMR to confirm substitution patterns, HPLC for purity (>98%), and mass spectrometry for molecular weight confirmation .
Q. How can researchers characterize the stability of 4-bromo-2-(trifluoromethyl)pyridine hydrochloride under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition.
- pH sensitivity : Solubility and degradation tests in acidic (pH 2–4) and basic (pH 8–10) buffers.
- Light sensitivity : Exposure to UV-Vis light (254–365 nm) with periodic HPLC monitoring.
- Storage recommendations: –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or halogen loss .
Q. What are the key spectral markers in NMR for distinguishing 4-bromo-2-(trifluoromethyl)pyridine hydrochloride from positional isomers?
- Methodological Answer :
- 1H NMR : The proton adjacent to bromine (C5-H) exhibits downfield shifts (δ 8.5–8.7 ppm) due to electron-withdrawing effects.
- 19F NMR : The trifluoromethyl group (–CF3) shows a singlet near δ –60 ppm.
- 13C NMR : The C-Br carbon resonates at ~115 ppm, while the C-CF3 carbon appears at ~125 ppm. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 4-bromo-2-(trifluoromethyl)pyridine hydrochloride?
- Methodological Answer :
- Temperature control : Lower temperatures (0–10°C) reduce side reactions like dehalogenation.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve regioselectivity in cross-coupling steps.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., debrominated products) and adjust stoichiometry (Br:CF3 ratio) .
Q. How should researchers resolve contradictory spectral data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) require:
- Multi-technique validation : Combine NMR, IR (for functional groups), and X-ray crystallography (for solid-state conformation).
- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons or dynamic effects .
Q. What is the impact of bromine and trifluoromethyl group positioning on the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Electron-withdrawing effects : The –CF3 group at C2 enhances electrophilicity at C4 (bromine position), facilitating SNAr.
- Steric hindrance : Bulky substituents at adjacent positions (e.g., C3 or C5) may reduce reactivity.
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to establish Hammett correlations.
- Theoretical insights : Frontier molecular orbital (FMO) analysis predicts sites of nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
